molecular formula C15H14FN3O B14168224 2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile CAS No. 613652-02-1

2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

Katalognummer: B14168224
CAS-Nummer: 613652-02-1
Molekulargewicht: 271.29 g/mol
InChI-Schlüssel: OZYFPYKYSRZDLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile is a complex organic compound that features a fluorophenyl group, a piperidine ring, and an oxazole ring with a carbonitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve high-pressure autoclave reactions, where compounds are subjected to specific temperatures and pressures to achieve the desired chemical transformations . For example, the use of platinum and carbon catalysts under controlled hydrogen pressure can facilitate the reduction and coupling reactions necessary for the synthesis of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophilic reagents like sodium hydroxide. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms with different functional groups.

Wirkmechanismus

The mechanism of action of 2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and affecting cellular processes . The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 2-(2-Fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, including the oxazole ring and the carbonitrile group

Eigenschaften

CAS-Nummer

613652-02-1

Molekularformel

C15H14FN3O

Molekulargewicht

271.29 g/mol

IUPAC-Name

2-(2-fluorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C15H14FN3O/c16-12-7-3-2-6-11(12)14-18-13(10-17)15(20-14)19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-9H2

InChI-Schlüssel

OZYFPYKYSRZDLS-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N

Löslichkeit

2.3 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.